molecular formula C16H18N4O2S B11173551 5-oxo-1-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

5-oxo-1-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

Cat. No.: B11173551
M. Wt: 330.4 g/mol
InChI Key: FSCFOXKHHJUKDL-UHFFFAOYSA-N
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Description

5-oxo-1-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a thiadiazole moiety

Preparation Methods

The synthesis of 5-oxo-1-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the pyrrolidine ring, followed by the introduction of the phenyl and thiadiazole groups. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to scale up the process while maintaining high purity and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The phenyl and thiadiazole groups can participate in substitution reactions, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-oxo-1-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-oxo-1-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and the molecular targets of interest.

Comparison with Similar Compounds

Compared to other similar compounds, 5-oxo-1-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:

    5-oxo-1-phenyl-2-pyrazolin-3-carboxylic acid: This compound shares the pyrrolidine ring but differs in the functional groups attached.

    5-chloro-N-({(5S)-2-oxo-3-phenylpyrrolidin-1-yl}carbonyl)thiazole-4-carboxamide: Another compound with a pyrrolidine ring, but with different substituents. The uniqueness of this compound lies in its specific combination of a phenyl group, a thiadiazole moiety, and a pyrrolidine ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H18N4O2S

Molecular Weight

330.4 g/mol

IUPAC Name

5-oxo-1-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C16H18N4O2S/c1-10(2)15-18-19-16(23-15)17-14(22)11-8-13(21)20(9-11)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,17,19,22)

InChI Key

FSCFOXKHHJUKDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3

Origin of Product

United States

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